1,1,3-Triethoxypropane

Descripción

Overview and Structural Context of 1,1,3-Triethoxypropane

This compound is an organic compound classified as an acetal (B89532). ukaazpublications.com Its chemical structure consists of a three-carbon propane (B168953) backbone substituted with three ethoxy groups (–OCH₂CH₃). ontosight.ai Two ethoxy groups are attached to the first carbon atom, and one is attached to the third, forming a diethyl acetal of 3-ethoxypropionaldehyde. nih.govnist.gov This structural arrangement gives the compound its unique chemical properties and reactivity. solubilityofthings.com

The compound is a clear, slightly yellow, and free-flowing liquid at room temperature. solubilityofthings.comchemicalbook.com It is characterized by its general solubility in organic solvents such as ethanol (B145695) and diethyl ether, a consequence of its ethoxy functional groups which facilitate interactions with other organic molecules. solubilityofthings.com Conversely, it has limited solubility in water due to the hydrophobic nature of its hydrocarbon components. solubilityofthings.com

Key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-Ethoxypropionaldehyde diethyl acetal, β-Ethoxypropionaldehyde diethyl acetal nist.gov |

| CAS Number | 7789-92-6 chemsynthesis.comfishersci.at |

| Molecular Formula | C₉H₂₀O₃ ontosight.ainih.gov |

| Molecular Weight | 176.26 g/mol solubilityofthings.comfishersci.at |

| Density | ~0.898 g/mL at 25 °C chemicalbook.com |

| Boiling Point | 184-186 °C chemicalbook.comchemsynthesis.com |

| Refractive Index | ~1.406 (n20/D) chemicalbook.com |

| SMILES | CCOCCC(OCC)OCC nih.gov |

| InChIKey | LGICWIVABSMSDK-UHFFFAOYSA-N nih.gov |

This table presents data compiled from multiple sources. nih.govnist.govsolubilityofthings.comchemicalbook.comchemsynthesis.comfishersci.at

Historical Perspective of this compound Research

The academic record of this compound extends back to the mid-20th century. A notable early reference to its synthesis appeared in the Journal of the American Chemical Society in 1950, indicating its availability for chemical study from that period. chemicalbook.comchemsynthesis.com

A significant finding in the historical research of this compound was its identification as a natural product. In 1975, a study utilizing coupled gas chromatography-mass spectrometry identified this compound as a common constituent in spirits distilled from Vitis vinifera grape wines. ukaazpublications.comresearchgate.net The research noted that this acetal, derived from acrolein, was particularly abundant in the heads fractions from continuous distillation stills. researchgate.net This discovery placed the compound within the context of flavor and aroma chemistry, where it is recognized for contributing to the complex profile of alcoholic beverages. ukaazpublications.com

Current Research Landscape and Emerging Trends for this compound

Contemporary research continues to explore this compound and its isomers in various scientific fields. A significant trend is the investigation of its natural occurrence and potential biological relevance. Recent phytochemical analyses have identified this compound in the ethanolic leaf extracts of medicinal plants such as Laportea interrupta and Andrographis paniculata. ukaazpublications.comscispace.com Another study noted its presence in an extract of Ecbolium viride, which was being investigated for its anti-urolithiatic potential. wu.ac.th These findings suggest an emerging interest in its role as a phytoconstituent.

In the field of synthetic chemistry, this compound is valued as a versatile precursor for the synthesis of other chemical compounds, particularly various esters and ethers. solubilityofthings.com The ethoxy groups on its propane backbone help to moderate its reactivity, allowing chemists to tailor reactions to achieve specific outcomes. solubilityofthings.com

Furthermore, there is growing academic interest in the properties and applications of its isomers, which indirectly highlights the relevance of the triethoxypropane structure. For instance, extensive research has been conducted on 1,2,3-triethoxypropane (B66754) (1,2,3-TEP), a glycerol-derived ether, as a potential "green" solvent. acs.orgresearchgate.netacs.org Studies on 1,2,3-TEP have detailed its synthesis, thermophysical properties, and potential use as a CO₂ capture solvent, demonstrating the contemporary focus on developing sustainable chemicals from renewable feedstocks like glycerol (B35011). acs.orgacs.org The etherification of glycerol to produce compounds like 1,2,3-triethoxypropane is an active area of research. researchgate.net

Significance of this compound in Contemporary Chemistry

The significance of this compound in modern chemistry is multifaceted. It serves as a valuable intermediate in organic synthesis, providing a platform for creating more complex molecules. ontosight.aisolubilityofthings.com Its structural features, particularly the acetal group, make it a useful building block in various chemical transformations. ukaazpublications.comsolubilityofthings.com

The compound's role as a flavor and fragrance agent, first identified decades ago, remains relevant. ukaazpublications.comchemicalbook.com Its detection in various distilled spirits has prompted further analytical method development for characterizing flavor compounds in such beverages. mdpi.com

Moreover, the recent identification of this compound in plant extracts opens new avenues for research in phytochemistry and natural products chemistry. ukaazpublications.comscispace.comwu.ac.th This intersects with the broader trend of exploring bio-derived chemicals for novel applications. The academic exploration of its isomer, 1,2,3-triethoxypropane, as a sustainable solvent alternative further underscores the importance of the triethoxypropane chemical class in the development of environmentally benign chemical processes. acs.orgresearchgate.net

Structure

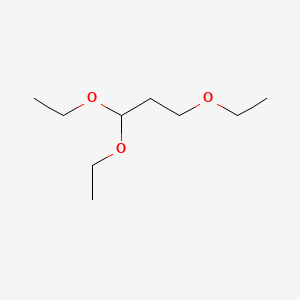

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,3-triethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-4-10-8-7-9(11-5-2)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGICWIVABSMSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228509 | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-92-6 | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionaldehydediethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRIETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW8J6VXAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1,1,3 Triethoxypropane

Established Synthetic Routes to 1,1,3-Triethoxypropane

Acetalization and Michael-type Addition of Acrolein with Ethanol (B145695)

A prominent and established method for the industrial production of this compound involves the acid-catalyzed reaction of acrolein with ethanol. This process is believed to proceed through a two-step mechanism. The first step is the acetalization of the aldehyde functional group of acrolein with two molecules of ethanol to form acrolein diethyl acetal (B89532). This is followed by a Michael-type addition of a third molecule of ethanol across the carbon-carbon double bond of the acrolein diethyl acetal intermediate.

CH₂=CHCHO + 3 CH₃CH₂OH → (CH₃CH₂O)₂CHCH₂CH₂OCH₂CH₃

A key challenge in this synthesis is to achieve high selectivity towards the desired this compound, as side reactions can occur. A patented process describes a method for achieving higher selectivity by using a solid acid catalyst that is insoluble in the reaction mixture. This process involves the reaction of acrolein with a C1 to C6 alcohol in the presence of the solid acid catalyst, followed by partial neutralization of the reaction mixture with an amine or a basic ion exchanger. The final product is then recovered and purified by distillation, with unreacted materials being recycled. researchgate.net

Condensation Reactions Involving Glycerol (B35011) Derivatives and Ethanol

While the valorization of glycerol, a byproduct of biodiesel production, is a significant area of green chemistry research, the direct synthesis of this compound from glycerol and ethanol is not a commonly reported or established route. The etherification of glycerol with ethanol typically leads to a mixture of products, with the primary isomers being 1,2,3-triethoxypropane (B66754) and other partially etherified glycerol derivatives. acs.orgresearchgate.net The formation of the 1,1,3-isomer would require significant rearrangement of the glycerol backbone, which is not favored under typical etherification conditions. Therefore, this pathway is not considered a standard or efficient method for the synthesis of this compound.

Alkylation of Triethoxypropane with Bromine or Brominating Agents (for 2-Bromo-1,1,3-triethoxypropane)

The synthesis of 2-Bromo-1,1,3-triethoxypropane (B3055692) can be achieved through the direct bromination of this compound. This reaction typically involves the use of elemental bromine (Br₂) or other brominating agents such as N-bromosuccinimide (NBS). The reaction proceeds via an electrophilic addition of bromine to the enol ether tautomer of the acetal, or through a radical mechanism if initiated by light or radical initiators.

A related process for the bromination of 1,1,3,3-tetralkoxypropanes has been patented. This method involves the addition of bromine to a solution of the tetralkoxypropane in a lower alkanol solvent. The reaction mixture is then heated to remove volatile byproducts, followed by heating under vacuum to yield the desired 2-bromo-3-alkoxyacrolein as the major product. google.com While this process targets a different final product, the initial bromination step provides insight into the reactivity of similar acetal structures with bromine.

The use of N-bromosuccinimide (NBS) offers a milder and more selective alternative to elemental bromine for some bromination reactions. organic-chemistry.orgmdma.chtcichemicals.com The reaction of this compound with NBS, potentially in the presence of a radical initiator or under photochemical conditions, could provide a pathway to 2-Bromo-1,1,3-triethoxypropane.

Direct Halogenation of Propylene Oxide with Ethyl Bromide in the Presence of a Base (for 2-Bromo-1,1,3-triethoxypropane)

A synthetic route to 2-Bromo-1,1,3-triethoxypropane starting from propylene oxide and ethyl bromide is not a well-established or direct method. The reaction of epoxides like propylene oxide with alkyl halides in the presence of a base would typically lead to the formation of ethers through a nucleophilic ring-opening mechanism. However, the direct and selective introduction of a bromine atom at the 2-position of a triethoxypropane structure through this pathway is chemically challenging and not a reported standard procedure.

Grignard Reactions for Introduction of Halogen Atom into Propane (B168953) Structure (for 2-Bromo-1,1,3-triethoxypropane)

The use of Grignard reagents for the direct introduction of a halogen atom to form 2-Bromo-1,1,3-triethoxypropane is not a conventional synthetic strategy. Grignard reagents are powerful nucleophiles and bases, and their reaction with a triethoxypropane structure would not typically result in halogenation. Instead, they are commonly used to form carbon-carbon bonds by reacting with electrophiles such as carbonyl compounds or alkyl halides. quora.comquora.comgauthmath.comchemicalbook.comdoubtnut.com A hypothetical multi-step sequence involving a Grignard reagent to synthesize 2-Bromo-1,1,3-triethoxypropane would be complex and inefficient compared to direct bromination methods.

Novel and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemicals. In the context of this compound synthesis, research efforts are directed towards the use of renewable feedstocks, heterogeneous catalysts, and more energy-efficient processes.

One area of interest is the use of solid acid catalysts for the synthesis of acetals, including those derived from acrolein. researchgate.netijsdr.orggoogle.comorganic-chemistry.org These catalysts offer advantages over traditional homogeneous acid catalysts, such as sulfuric acid, as they are easily separable from the reaction mixture, reusable, and often less corrosive. The development of highly active and selective solid acid catalysts could significantly improve the environmental footprint of this compound production.

Furthermore, the potential to produce acrolein from renewable resources, such as glycerol, opens up a green pathway to this compound. nih.govrsc.orguniv-lille.frresearchgate.net The catalytic dehydration of glycerol to acrolein is a well-studied reaction, and integrating this with an efficient acetalization and Michael addition process using bio-ethanol would represent a fully bio-based route to the target molecule.

Mechanistic Investigations of this compound Formation

The formation of this compound and its derivatives involves several key organic reaction mechanisms, including aldol condensation, acetalization, elimination, and nucleophilic substitution. Understanding these mechanisms is crucial for optimizing reaction conditions and improving product yields.

Aldol Condensation Mechanisms in Formation Processes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is relevant to the synthesis of the carbon backbone of molecules like this compound. ncert.nic.inwikipedia.orgpurechemistry.orgiitk.ac.in In the context of forming a precursor to this compound, a crossed aldol-type reaction can be envisaged. The mechanism typically proceeds via an enolate intermediate. ncert.nic.inwikipedia.orgpurechemistry.orgiitk.ac.in

In a base-catalyzed aldol condensation, a base abstracts an α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. ncert.nic.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone molecule to form a β-hydroxy carbonyl compound (an aldol addition product). ncert.nic.inwikipedia.orgpurechemistry.orgiitk.ac.in Subsequent dehydration of this aldol adduct under the reaction conditions leads to the formation of an α,β-unsaturated carbonyl compound. ncert.nic.in

Role of Acetalization in the Formation of this compound

Acetalization is a key reaction in the final stages of this compound synthesis. byjus.comlibretexts.orglibretexts.org An acetal is a functional group with two ether linkages on the same carbon atom. The formation of this compound from its corresponding aldehyde precursor, 3-ethoxypropionaldehyde, involves the formation of a diethyl acetal at the carbonyl carbon.

The mechanism of acetal formation is typically acid-catalyzed. libretexts.orglibretexts.org The carbonyl oxygen is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org An alcohol molecule then acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a hemiacetal after deprotonation. libretexts.orglibretexts.org The hydroxyl group of the hemiacetal is then protonated, allowing for the elimination of a water molecule to form a resonance-stabilized oxonium ion. libretexts.org A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the stable acetal. libretexts.orglibretexts.org

Elimination Reactions in Related Halogenated Derivatives (e.g., 2-Bromo-1,1,3-triethoxypropane)

Halogenated derivatives of this compound, such as 2-bromo-1,1,3-triethoxypropane, can undergo elimination reactions to form unsaturated products. These reactions typically proceed via an E1 or E2 mechanism, depending on the reaction conditions and the structure of the substrate.

In an E2 (bimolecular elimination) reaction, a strong base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (the bromine atom). askthenerd.comlibretexts.org This occurs in a concerted step where the C-H bond is broken, a new π-bond is formed, and the C-Br bond is broken, expelling the bromide ion. askthenerd.comlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. askthenerd.com

An E1 (unimolecular elimination) reaction, on the other hand, is a two-step process. askthenerd.com The first step involves the slow departure of the leaving group to form a carbocation intermediate. askthenerd.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. askthenerd.com E1 reactions often compete with SN1 reactions.

Nucleophilic Substitution Reactions for Derivative Formation (e.g., 2-Bromo-1,1,3-triethoxypropane)

2-Bromo-1,1,3-triethoxypropane can also undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism.

The SN2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. ksu.edu.sa The rate of this reaction depends on the concentration of both the substrate and the nucleophile. ksu.edu.sa

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. ksu.edu.sa The nucleophile then attacks the planar carbocation, which can occur from either face, often leading to a racemic mixture of products if the carbon is chiral. ksu.edu.sa The rate-determining step is the formation of the carbocation, so the reaction rate is primarily dependent on the concentration of the substrate. ksu.edu.sa

Catalytic Systems in this compound Synthesis and Transformation

The synthesis of this compound, a valuable acetal, is predominantly achieved through the reaction of acrolein with ethanol. This transformation is highly dependent on catalytic systems to ensure efficiency and selectivity. The choice of catalyst influences reaction rates, product yields, and the ease of product separation. Catalytic strategies employed for this synthesis can be broadly categorized into acid-catalyzed methods, with potential for enzyme-mediated pathways, and are distinguished by the phase of the catalyst relative to the reactants (heterogeneous vs. homogeneous).

Acid-Catalyzed Reactions

Acid catalysis is the primary and most established method for synthesizing this compound. The reaction involves the addition of ethanol to acrolein, a process that requires an acid to activate the carbonyl and alkene functionalities of the acrolein molecule.

The general reaction pathway proceeds via two main steps:

Michael Addition: An ethanol molecule adds to the carbon-carbon double bond of acrolein in a conjugate addition, forming 3-ethoxypropanal.

Acetal Formation: The aldehyde group of 3-ethoxypropanal then reacts with two more molecules of ethanol to form the diethyl acetal, yielding the final product, this compound.

Solid acid catalysts are often preferred in industrial applications to simplify catalyst removal from the reaction mixture. google.comgoogle.com A common example is the use of a solid acidic ion-exchange resin, such as Amberlyst®15. google.com One documented synthesis involves stirring ethanol and Amberlyst®15 at 50°C while gradually adding acrolein. google.com This method results in a mixture containing the desired this compound, which can then be purified by vacuum distillation. google.com

A patented process highlights a method for large-scale production using a solid acid catalyst that is insoluble in the reaction medium. google.com This process involves reacting acrolein with an excess of a C1 to C6 alcohol at temperatures between 10-100°C. google.com Following the reaction, the mixture undergoes partial neutralization with an amine or a basic ion exchanger to a pH of 4.5-7 before distillation to recover the product and recycle unreacted materials. google.comgoogle.com

| Catalyst | Reactants | Temperature | Key Process Steps | Source |

|---|---|---|---|---|

| Amberlyst®15 (Acidic Resin) | Ethanol, Acrolein | 50°C | Gradual addition of acrolein, followed by filtration and vacuum distillation. | google.com |

| Solid Acid Catalyst (insoluble) | Acrolein, C1-C6 Alcohol | 10-100°C | Partial neutralization after reaction, followed by distillation and recycling of materials. | google.comgoogle.com |

Enzyme-Mediated Synthesis (e.g., Lipase for related reactions)

While direct enzymatic synthesis of this compound is not widely documented, the principles of biocatalysis, particularly using enzymes like lipases, are relevant for related transformations in organic chemistry. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats (esters). nih.govnih.gov In non-aqueous environments, they can catalyze the reverse reaction: esterification and transesterification. nih.gov This capability makes them powerful tools in green chemistry for synthesizing flavor esters, pharmaceuticals, and polyesters. nih.govnih.gov

The catalytic mechanism of lipase involves a serine residue in the active site, which attacks the carbonyl group of an ester or acid, forming a covalent acyl-enzyme intermediate. nih.gov This intermediate then reacts with a nucleophile (like an alcohol) to release the product and regenerate the enzyme.

In the context of reactions related to acetals and their precursors, lipases have been employed for:

Kinetic Resolution: Asymmetric acylation of alcohols, where the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of chiral compounds. researchgate.netmdpi.com

Synthesis of Precursors: Lipases can be used to synthesize chiral intermediates which might then be converted to other functional groups through subsequent chemical steps.

Although lipases are primarily associated with ester bond formation, their high selectivity under mild conditions represents an area of ongoing research. The development of engineered enzymes or the discovery of novel biocatalysts could potentially lead to pathways for ether and acetal synthesis in the future, offering a more sustainable alternative to traditional chemical methods.

Heterogeneous and Homogeneous Catalysis

The synthesis of this compound provides a clear example of the application and distinction between heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. illinois.edu The acid-catalyzed synthesis of this compound using solid acid catalysts like ion-exchange resins (e.g., Amberlyst®15) is a prime example. google.comgoogle.com The catalyst is a solid, while the reactants (acrolein and ethanol) are in the liquid phase.

Advantages: The primary advantage is the ease of separation of the catalyst from the product mixture, which can typically be achieved by simple filtration. osti.gov This simplifies the purification process, prevents catalyst contamination of the final product, and allows for the catalyst to be easily recovered and reused.

Application in this compound Synthesis: The use of solid, insoluble acid catalysts is favored for large-scale production as it facilitates a continuous process and reduces waste. google.comgoogle.com

Homogeneous Catalysis In homogeneous catalysis, the catalyst is in the same phase as the reactants. illinois.eduwur.nl For a liquid-phase reaction like the synthesis of this compound, a homogeneous catalyst would be a soluble acid, such as sulfuric acid or p-toluenesulfonic acid.

Advantages: Homogeneous catalysts often exhibit higher activity and selectivity because the active sites are more accessible to the reactant molecules compared to catalysts on a solid support. osti.gov

Disadvantages: The main drawback is the difficulty in separating the catalyst from the reaction products. wur.nl This often requires complex and energy-intensive purification steps like distillation or extraction, and can lead to product contamination and loss of the catalyst.

While specific examples of homogeneous catalysts being the preferred method for this compound are less common in recent literature due to the advantages of heterogeneous systems, they represent a fundamental catalytic approach. The ongoing goal in catalysis research is often to combine the benefits of both systems, for instance, by "heterogenizing" a homogeneous catalyst on a solid support to blend its high activity with the ease of separation. osti.gov

Applications and Functional Roles of 1,1,3 Triethoxypropane in Advanced Chemical Systems

Reagent in Organic Synthesis

1,1,3-Triethoxypropane serves as a valuable reagent in the field of organic synthesis. cymitquimica.comsolubilityofthings.com Its chemical structure, featuring a propane (B168953) backbone with three ethoxy groups, allows it to participate in a variety of chemical reactions. ontosight.ai The compound is particularly useful in the production of other organic molecules, including various esters and ethers. solubilityofthings.com It can also be utilized as a starting material for the synthesis of compounds like ethyl linoleate (B1235992) and diethyl succinate. cymitquimica.com The presence of ethoxy groups moderates the compound's reactivity, enabling chemists to control and direct reactions to achieve specific products. solubilityofthings.com

Intermediate in Complex Molecule Synthesis

Functioning as an intermediate, this compound is a building block in the synthesis of more complex organic structures. ontosight.aiontosight.ai Its utility is noted in the creation of a range of materials, including resins and plasticizers. ontosight.ai The related compound, 2-bromo-1,1,3-triethoxypropane (B3055692), which can be synthesized from a triethoxypropane precursor, serves as an intermediate in producing even more intricate organic molecules. smolecule.com The core structure of these triethoxypropane derivatives, derived from a glycerol (B35011) skeleton, makes them adaptable for creating new chemical intermediates with tailored properties. researchgate.net

Contributions to Flavor Profiles in Distilled Spirits

The presence and concentration of this compound significantly influence the aroma and flavor of several distilled spirits. It is often associated with specific sensory characteristics, which can be either desirable or indicative of a defect depending on the beverage and its concentration.

Potential in Pharmaceutical Development and Biological Activity Studies

While the primary research focus on this compound has been in synthesis and flavor chemistry, there is emerging interest in the potential of its derivatives in pharmaceutical development. For example, the related compound 2-bromo-1,1,3-triethoxypropane is being explored for its potential biological activities, making it a candidate for drug development. smolecule.com Preliminary studies on this brominated derivative suggest it may possess antimicrobial properties. smolecule.com The non-toxic nature of the parent compound, this compound, has also been noted, suggesting its potential suitability for applications in pharmaceutical formulations. solubilityofthings.com However, extensive research is required to validate any biological activity and therapeutic potential.

Candidate for Drug Development (for 2-Bromo-1,1,3-triethoxypropane)

The brominated derivative, 2-Bromo-1,1,3-triethoxypropane, is recognized for its potential in pharmaceutical development due to its biological activities. smolecule.com It serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules and new drugs. smolecule.com Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cells. The compound was submitted to the National Cancer Institute (NCI) for testing and evaluation, underscoring its relevance in pharmacological research. smolecule.com Its utility in organic synthesis allows for the modification of biological molecules, which is a key process in the development of novel therapeutic agents. smolecule.com

Antimicrobial Properties (for 2-Bromo-1,1,3-triethoxypropane)

Beyond its role in pharmaceutical synthesis, 2-Bromo-1,1,3-triethoxypropane has been investigated for its intrinsic biological effects. Preliminary research suggests that the compound may possess antimicrobial properties, showing activity against certain types of bacteria and fungi. smolecule.com This bioactivity points to potential applications in developing new antimicrobial agents, although further studies are necessary to fully characterize its mechanisms and spectrum of activity. smolecule.com

Applications as a Solvent or Solvent Component

This compound and its isomers are part of a broader class of glycerol-derived ethers being explored as next-generation solvents. Their sustainable origins and tunable properties make them attractive alternatives to conventional petroleum-based solvents.

Glycerol-derived triethers, such as this compound and its isomer 1,2,3-triethoxypropane (B66754) (1,2,3-TEP), are increasingly recognized as promising "green solvents". nih.govd-nb.info Their development is driven by the principles of green chemistry, which advocate for the use of renewable resources to minimize environmental impact. nih.govrsc.org These ethers are derived from glycerol, a plentiful byproduct of biodiesel production, making them a sustainable alternative to solvents derived from petroleum. rsc.orgacs.orgresearchgate.net

The etherification of glycerol transforms it into less viscous and more chemically versatile compounds. rsc.orgacs.org Studies on the isomer 1,2,3-TEP highlight the favorable properties of these triethers, which are considered safer and less toxic than comparable industrial solvents like diglyme. acs.orgacs.org The physical and chemical properties of glycerol-derived ethers can be precisely adjusted by modifying their molecular structure, offering a range of tailored solvents for various applications. acs.orgunizar.es

Glycerol-derived triethers have shown significant potential as physical solvents for carbon dioxide (CO₂) capture, a critical technology for mitigating greenhouse gas emissions. rsc.orgacs.org The presence of dense ether functional groups in their structure provides a strong affinity for CO₂, analogous to the polyether solvents used in established industrial processes like the Selexol process. acs.orgacs.orgacs.org

Research on 1,2,3-triethoxypropane (1,2,3-TEP), an isomer of this compound, provides specific data on its CO₂ absorption capabilities. acs.orgfigshare.com The solubility of CO₂ in 1,2,3-TEP has been quantified, indicating its potential as an effective capture agent. researchgate.netacs.org These glycerol-derived solvents are valued for their low viscosity and sustainable sourcing, positioning them as excellent candidates for next-generation CO₂ absorption applications. rsc.org The data below from studies on 1,2,3-TEP illustrates the performance of this class of solvents. acs.orgfigshare.com

Table 1: CO₂ Solubility in 1,2,3-Triethoxypropane (1,2,3-TEP) at Various Temperatures

| Temperature (°C) | Henry's Law Constant (KH, atm) |

|---|---|

| 30 | 46.2 |

| 45 | 57.4 |

| 60 | 69.4 |

| 75 | 81.7 |

Data sourced from studies on the CO₂ solubility in 1,2,3-TEP under pressures of 2–8 atm. acs.orgfigshare.com A lower Henry's Law Constant indicates higher solubility.

The utility of a solvent is largely determined by its miscibility with other substances. This compound is generally soluble in common organic solvents. solubilityofthings.comontosight.ai Its ethoxy functional groups facilitate favorable interactions with other organic molecules. solubilityofthings.com

However, its solubility in water is limited due to the hydrophobic nature of its hydrocarbon components. solubilityofthings.com This characteristic is shared by its isomer, 1,2,3-triethoxypropane, which has demonstrated broad miscibility with a range of common organic solvents while being immiscible with water. acs.orgfigshare.com This property makes these ethers suitable for applications in non-polar or less polar chemical environments. solubilityofthings.com

Table 2: Miscibility Profile of Glycerol-Derived Triethers

| Solvent | Miscibility | Reference |

|---|---|---|

| Water | Insoluble / Not very soluble | rsc.orgacs.orgsolubilityofthings.com |

| Ethanol (B145695) | Soluble | solubilityofthings.com |

| Diethyl Ether | Soluble | solubilityofthings.com |

| Toluene | Soluble | rsc.org |

| Dichloromethane | Soluble | rsc.org |

| Hexanes | Insoluble | researchgate.net |

Miscibility data is based on findings for this compound and related glycerol-derived ethers. rsc.orgresearchgate.netacs.orgsolubilityofthings.com

Role in Fuel Formulations and Additives

This compound has been identified as a valuable additive for diesel fuel formulations. google.com As an oxygenated compound derived from glycerol, it contributes to the advancement of biofuels and can help in valorizing the surplus glycerol stock from biodiesel production. rsc.orggoogle.com

A key application is its use in diesel fuels containing palm oil methyl ester (POME). google.com In such formulations, this compound acts as a stabilizer for glycerides, particularly saturated monoglycerides, which can otherwise cause fuel quality issues at low temperatures. google.com Furthermore, its addition has been shown to reduce the cloud point of POME-containing diesel fuel, improving its cold-weather performance. google.com Because it can be produced from biologically derived ethanol and glycerol, this compound can be a fully bio-derived fuel additive, enhancing the environmental profile of the fuel. google.com

Derivatives and Analogs of 1,1,3 Triethoxypropane: Synthesis and Reactivity

Synthesis of Halogenated Derivatives (e.g., 2-Bromo-1,1,3-triethoxypropane)

A potential synthetic pathway could start from a precursor molecule that is then subjected to a bromination reaction. For example, similar compounds are synthesized via the bishydroxymethylation of a nitroalkane followed by reaction with bromine. google.com Another approach could involve the radical bromination of the parent compound, 1,1,3-triethoxypropane, although this might lead to a mixture of products due to the presence of multiple reactive sites.

Exploration of Isomers (e.g., 1,2,3-Triethoxypropane)

Isomers of this compound, such as 1,2,3-triethoxypropane (B66754), provide a basis for comparative studies on the effects of substituent placement on physical and chemical properties. 1,2,3-Triethoxypropane (CAS Number: 162614-45-1) has been synthesized and its properties investigated. nih.gov

Table 1: Physicochemical Properties of 1,2,3-Triethoxypropane

| Property | Value |

|---|---|

| CAS Number | 162614-45-1 |

| Molecular Formula | C9H20O3 |

| Molecular Weight | 176.25 g/mol |

| Computed XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

Source: PubChem CID 548321 nih.gov

Reactivity of Derivatives in Chemical Environments

The presence of a halogen atom in derivatives like 2-Bromo-1,1,3-triethoxypropane (B3055692) introduces a reactive site, making the molecule susceptible to various transformations.

Halogenated alkanes are classic substrates for nucleophilic substitution reactions. The bromine atom in 2-Bromo-1,1,3-triethoxypropane is a good leaving group, and the adjacent carbon atom is electrophilic. Consequently, it is expected to react with nucleophiles. Computational studies on similar molecules, such as 2-bromo-1-arylethanone derivatives, have investigated their reactions with nucleophiles like imidazole. semanticscholar.org In these reactions, the nucleophile displaces the bromide ion. The presence of bulky ethoxy groups on the propane (B168953) chain of 2-Bromo-1,1,3-triethoxypropane might sterically hinder the attack of the nucleophile, potentially slowing down the reaction rate compared to less substituted bromoalkanes.

When treated with a strong base, halogenated alkanes can undergo elimination reactions to form alkenes. libretexts.orgchemguide.co.uk For 2-Bromo-1,1,3-triethoxypropane, a strong base could abstract a proton from a carbon atom adjacent to the carbon bearing the bromine. This would lead to the formation of a double bond and the expulsion of the bromide ion. libretexts.orgchemguide.co.uk The reaction of 2-bromopropane with a concentrated solution of sodium or potassium hydroxide in ethanol (B145695), for example, yields propene through an elimination mechanism. libretexts.orgchemguide.co.uk The regioselectivity of the elimination reaction in 2-Bromo-1,1,3-triethoxypropane would depend on the relative acidity of the adjacent protons and the steric environment around them.

The carbon-bromine bond in 2-Bromo-1,1,3-triethoxypropane can be reduced, replacing the bromine atom with a hydrogen atom. This type of reaction can often be achieved using reducing agents such as tin and hydrochloric acid. For instance, the nitro group in 2-bromo-2-nitro-propane-1,3-diol (bronopol) has been reduced to an amino group using Sn and HCl. nveo.org A similar approach could potentially be used to reduce the C-Br bond in 2-Bromo-1,1,3-triethoxypropane, yielding the parent compound, this compound.

Structure-Activity Relationships in Derivatives

The relationship between the chemical structure of a molecule and its biological or chemical activity is a fundamental concept in chemistry. For the derivatives of this compound, modifications to the structure are expected to lead to changes in their reactivity and potential applications.

The introduction of a bromine atom, for example, creates a localized electrophilic center, making the molecule a target for nucleophiles and a substrate for elimination reactions. The position of the ethoxy groups also plays a crucial role. In the isomer 1,2,3-triethoxypropane, the symmetrical arrangement of the ethoxy groups may influence its solvent properties and intermolecular interactions compared to the asymmetrical this compound.

Comparative Studies with Related Acetal (B89532) and Ether Compounds

The chemical behavior of this compound is best understood through comparative analysis with structurally related acetal and ether compounds. This comparison primarily revolves around their stability, particularly under hydrolytic conditions, and their general reactivity. Both acetals and ethers are characterized by C-O single bonds, but the presence of two such bonds to the same carbon atom in acetals results in distinct chemical properties compared to the single C-O-C linkage in ethers.

General Reactivity and Stability

Acetals , including this compound, are known for their stability under neutral and basic conditions. nih.govstackexchange.com This stability makes them effective protecting groups for aldehydes and ketones in organic synthesis. libretexts.org However, this stability is lost under acidic conditions. In the presence of an acid catalyst and water, the acetal linkage is readily cleaved in a hydrolysis reaction to regenerate the parent aldehyde and alcohol. nih.gov The generally accepted mechanism for this acid-catalyzed hydrolysis involves protonation of one of the ether-like oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized carboxonium ion. nih.gov This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly hydrolyzes to the corresponding aldehyde and alcohol.

Ethers , on the other hand, are significantly more stable and are considered one of the more inert functional groups in organic chemistry. libretexts.org They are generally unreactive towards acids (except for cleavage under harsh conditions with strong acids like HBr or HI), bases, and common oxidizing and reducing agents. libretexts.orgnoaa.gov This general lack of reactivity makes them widely used as solvents for many chemical reactions. libretexts.org However, a notable reactivity of ethers is their tendency to undergo autoxidation upon exposure to air and light, forming potentially explosive peroxides. libretexts.orgnoaa.gov Acetals are less prone to forming such hazardous peroxides.

A key distinction lies in the conditions required for their cleavage. While this compound, as an acetal, can be hydrolyzed under mild acidic conditions, the ether linkage within its own structure (the ethoxy group at the 3-position) and in simple ethers like diethyl ether requires much more vigorous conditions to be broken.

Comparative Hydrolysis Rates

The rate of acid-catalyzed hydrolysis is a critical parameter for comparing different acetals. Several structural features influence this rate, with the stability of the intermediate carboxonium ion being a key determinant. nih.gov

Parent Carbonyl Group: Acetals derived from ketones (ketals) generally hydrolyze much faster than those derived from aldehydes (acetals). This is attributed to the additional alkyl group on the carbonyl carbon, which helps stabilize the positive charge of the carboxonium ion intermediate.

Cyclic vs. Acyclic Acetals: The stability of cyclic acetals compared to their acyclic counterparts, such as this compound, can vary. Five- and six-membered cyclic acetals are often more resistant to hydrolysis than linear acetals. researchgate.net However, the hydrolysis rate is influenced by factors like ring strain. core.ac.uk Some studies have indicated that linear acetals degrade faster than their cyclic counterparts. researchgate.net

Electronic Effects: Electron-donating groups near the acetal carbon can stabilize the carboxonium ion and accelerate hydrolysis, while electron-withdrawing groups have the opposite effect. nih.gov

pH Dependence: The hydrolysis rate of acetals is highly dependent on the pH of the medium. The rate decreases dramatically as the pH increases. For example, the hydrolysis rate of an acetal can decrease by a factor of three when the pH changes from 5.0 to 5.5, and again by the same factor from 5.5 to 6.0. nih.gov At a neutral pH of 7.4, many acetals are quite stable and exhibit no measurable hydrolysis over extended periods. nih.gov

The following table presents representative data on the relative hydrolysis rates of different types of acetals to illustrate these structural effects.

| Acetal/Ketal Type | Parent Carbonyl | Structure | Relative Hydrolysis Rate (Illustrative) |

| Acyclic Acetal | Aldehyde | R-CH(OR')₂ | Base Rate |

| Acyclic Ketal | Ketone | R₂C(OR')₂ | Faster |

| Cyclic Acetal (Dioxolane) | Aldehyde | 5-membered ring | Slower/Variable |

| Cyclic Ketal (Dioxolane) | Ketone | 5-membered ring | Faster than cyclic acetal |

| Cyclic Acetal (Dioxane) | Aldehyde | 6-membered ring | Slower/Variable |

This table provides an illustrative comparison based on established chemical principles. Actual rates depend on specific substituents and reaction conditions.

Analytical Methodologies for the Characterization and Quantification of 1,1,3 Triethoxypropane

Gas Chromatography (GC) Techniques

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like 1,1,3-triethoxypropane. Its high resolution and sensitivity make it ideal for separating the compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. This method is frequently used for the definitive identification and quantification of this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification by comparing it to spectral libraries, such as the NIST Mass Spectrometry Data Center. nist.gov

Research has successfully utilized GC-MS to identify this compound in various samples. For instance, in the phytochemical profiling of Antigonum leptopus tubers, GC-MS analysis confirmed the presence of this compound, which constituted 4.09% of the total constituents identified in the extract. sphinxsai.com The analysis of etherification reaction products of glycerol (B35011) and ethanol (B145695) also employs GC-MS to identify the resulting compounds, including triethoxypropane isomers. semanticscholar.org The NIST Chemistry WebBook provides curated GC-MS data for this compound, including its mass spectrum (electron ionization) and retention indices on various capillary columns, which are essential for its identification. nist.govnist.gov

Table 1: Gas Chromatography Parameters for this compound Analysis

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | HP-5 (Non-polar) | 1075 | Zhao, Li, et al., 2008 nist.gov |

| Capillary | DB-Wax (Polar) | 1291 | Fan and Qian, 2006 nist.gov |

| Capillary | DB-Wax (Polar) | 1290 | Fan and Qian, 2005 nist.gov |

Gas Chromatography-Olfactometry (GC-O) is a specialized technique used to identify odor-active compounds in a sample. As the separated compounds elute from the GC column, the effluent is split, with one portion going to a detector (like MS or FID) and the other to a sniffing port where a trained panelist assesses the odor. This method is particularly relevant for the analysis of flavors and fragrances in food and beverages. Studies on freshly distilled spirits like cognac and calvados, as well as Chinese liquors, have employed GC-O to determine key odorant compounds, and this compound has been identified in such matrices. nist.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for extracting volatile and semi-volatile compounds from a sample matrix. In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of a GC-MS system, where the analytes are desorbed for analysis.

This technique is particularly advantageous for complex matrices as it minimizes matrix interference. While specific studies on this compound using HS-SPME are not prevalent, the method has been successfully applied to determine related compounds like 1,3-dichloro-2-propanol in water and soy sauce. nih.govresearchgate.net The selection of the fiber coating (e.g., divinylbenzene-carboxen-polydimethylsiloxane) is critical for achieving optimal extraction efficiency. nih.gov

For samples where this compound is present in a liquid matrix, sample preparation is often necessary to remove interferences and concentrate the analyte before GC analysis.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. A solvent in which this compound is highly soluble, and which is immiscible with the sample matrix (e.g., water), is chosen. For instance, a method for the related compound 1,3-dichloro-2-propanol uses ethyl acetate for extraction from water samples. nih.gov After extraction, the solvent layer containing the analyte is collected, concentrated, and injected into the GC-MS.

Solid-Phase Extraction (SPE) is a more efficient and selective sample preparation technique that has largely replaced LLE. sigmaaldrich.com SPE uses a solid sorbent packed in a cartridge to retain the analyte of interest from a liquid sample passed through it. sigmaaldrich.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte with a small volume of solvent. sigmaaldrich.comphenomenex.com Various sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing for the selective extraction of a wide range of compounds. unibo.it Polymeric sorbents are often used for extracting a broad range of compounds from aqueous matrices. fishersci.ca

In cases where the sample matrix is relatively clean and the concentration of this compound is sufficiently high, direct injection into the GC system can be employed. This approach minimizes sample preparation time. A rapid GC-Flame Ionization Detector (FID) method, for example, can be developed for the simultaneous determination of multiple components. nih.govresearchgate.net The key to a successful direct injection method is the optimization of GC parameters, such as the choice of column and inlet liner, to ensure good peak shape, reproducibility, and sensitivity for the target analyte. researchgate.net

Spectroscopic Methods for Structural Elucidation

While GC-MS is excellent for identification, other spectroscopic methods are fundamental for the complete structural elucidation of a pure compound like this compound. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Commonly employed methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum provide detailed information about the local chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions would include C-H stretching from the alkane and ethoxy groups, and characteristic C-O stretching vibrations of the ether linkages. mdpi.com

Raman Spectroscopy: Complementary to IR spectroscopy, Raman spectroscopy also provides information about molecular vibrations and is particularly useful for identifying non-polar bonds.

These spectroscopic techniques, often used in combination, provide the definitive evidence required to confirm the molecular structure of this compound. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for related compounds)

In ¹H NMR spectroscopy, the protons on carbons adjacent to an ether oxygen are deshielded and typically appear in the 3.4 to 4.5 δ range. pressbooks.pub For this compound (CH3CH2OCH2CH2CH(OCH2CH3)2), the following signals would be anticipated:

A triplet corresponding to the methyl protons (CH3) of the ethoxy groups.

A quartet corresponding to the methylene protons (OCH2) of the ethoxy groups.

Multiplets for the methylene protons of the propane (B168953) backbone (OCH2CH2CH).

A triplet for the methine proton (CH) of the acetal (B89532) group.

For instance, in the related compound triethoxysilane, the ¹H NMR spectrum shows signals for the ethoxy group's methylene protons at approximately 3.85 ppm and the methyl protons at 1.25 ppm. chemicalbook.com Similarly, 1,1,3,3-tetramethoxypropane, another related acetal, provides a reference for the chemical shifts of protons within a similar structural framework. chemicalbook.com

¹³C NMR spectroscopy would also provide key structural information, with carbons bonded to oxygen atoms exhibiting a downfield shift, typically in the 50 to 80 δ range. pressbooks.pub The spectrum for this compound would be expected to show distinct signals for the methyl and methylene carbons of the three ethoxy groups, as well as for the three unique carbons of the propane chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethers and acetals like this compound, the most characteristic feature in the IR spectrum is the C-O single-bond stretching vibration. pressbooks.pub

This absorption typically appears as a strong band in the region of 1050 to 1150 cm⁻¹. pressbooks.pub The presence of multiple C-O bonds in this compound, both from the ether linkage and the acetal group, would likely result in a prominent, possibly complex, absorption band within this range. Other expected absorptions would include C-H stretching vibrations from the alkane structure, which are typically found in the 2850 to 3000 cm⁻¹ region. libretexts.org While IR spectroscopy is very useful for identifying the presence of the ether functional group, it is generally less effective for detailed structural elucidation compared to NMR. pressbooks.pub

Elemental Analysis (e.g., CHNS) (for related compounds)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. measurlabs.comazom.commt.com This method, often referred to as CHNS or CHNSO analysis, is based on the complete combustion of the sample. measurlabs.comazom.commt.comresearchgate.netesogu.edu.tr The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are then reduced to N2)—are separated and quantified to determine the elemental composition of the original substance. azom.comesogu.edu.tr

For this compound (C9H20O3), which has a molecular weight of approximately 176.25 g/mol , the theoretical elemental composition can be calculated as follows: nist.govstenutz.eu

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 61.34% |

| Hydrogen (H) | 1.008 | 20 | 20.16 | 11.44% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 27.22% |

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the compound's purity and empirical formula. This technique is highly reliable for assessing the chemical composition of synthesized compounds. mt.com

Quantitative Analysis and Method Validation

Quantitative analysis of this compound is often performed using gas chromatography (GC), as indicated by data available in the NIST Chemistry WebBook. nist.govnist.gov For a GC method to be considered reliable for quantification, it must undergo a thorough validation process to ensure it is suitable for its intended purpose. ptfarm.plnih.gov Key validation parameters include linearity, detection limits, and recovery rates. gavinpublishers.com

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. gavinpublishers.com To establish linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed. The resulting peak areas from the GC analysis are plotted against the concentrations, and a linear regression is performed. A high correlation coefficient (typically r² > 0.99) indicates a strong linear relationship. nih.govresearchgate.net

Detection Limits : The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with precision. chromatographyonline.comchromatographyonline.com The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable accuracy and precision. gavinpublishers.comchromatographyonline.com These limits are often determined by analyzing samples with very low concentrations of the analyte and are typically established based on the signal-to-noise ratio (S/N), where an S/N of 3 is common for the LOD and 10 for the LOQ. chromatographyonline.com For GC methods, detection limits can be in the low parts-per-billion (ppb) range. cdc.gov

Recovery Rates (Accuracy) : Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The results are typically expressed as a percentage of the known amount that was recovered. researchgate.net For instance, a blank matrix would be spiked with a known concentration of this compound, and the sample would be analyzed. The measured concentration is then compared to the known spiked concentration to calculate the recovery rate. High recovery rates (e.g., 95-105%) indicate that the method is accurate and not significantly affected by matrix interferences. researchgate.netresearchgate.net

The validation of these parameters ensures that the analytical method for quantifying this compound is accurate, precise, and reliable for routine use.

Theoretical and Computational Studies on 1,1,3 Triethoxypropane

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to model the electronic structure and geometry of molecules. These calculations are fundamental to understanding a molecule's inherent properties and reactivity.

Quantum chemical methods can predict this property with high accuracy. A typical computational approach involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Wavefunction Calculation: An appropriate theoretical method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), is used with a suitable basis set (e.g., aug-cc-pVTZ) to solve the electronic Schrödinger equation. rowleygroup.net

Understanding the relationship between a molecule's structure and its macroscopic properties is crucial for designing compounds for specific applications. Computational studies can elucidate how the molecular features of 1,1,3-triethoxypropane—such as its flexible propane (B168953) backbone and the number and arrangement of its ethoxy groups—influence its performance characteristics.

By systematically making small, virtual modifications to the molecular structure and recalculating the resulting properties, researchers can build models that connect structural descriptors to performance metrics. For instance, these studies could predict how changes in the alkyl chain length of the ether groups would affect properties like viscosity or solvent power, providing a rational basis for designing new molecules with desired attributes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use classical mechanics or quantum-based data to predict the bulk properties of substances, bridging the gap between single-molecule characteristics and macroscopic behavior.

Predicting the physical properties of chemicals is a primary application of molecular modeling, saving time and resources compared to experimental measurements. For this compound, key properties can be estimated using various computational models.

Density and Viscosity: These properties are critical for process design and fluid dynamics. Viscosity, for example, can be effectively modeled using approaches like entropy scaling, which reduces the complexity of correlations from two dimensions (temperature and density) to a single dimension based on residual entropy. nih.gov

Vapor Pressure: This property is essential for understanding a compound's volatility. The vapor pressure of this compound has been estimated using computational methods. scent.vn

Henry's Law Constants for CO2 Solubility: The efficiency of a physical solvent for gas absorption, such as in carbon capture applications, is quantified by Henry's law constants. While experimental data for the related compound 1,2,3-trimethoxypropane shows its potential for CO2 absorption, similar predictive modeling could be applied to this compound to assess its suitability for such purposes. acs.org The constant can be estimated using the quotient of vapor pressure and water solubility.

The following table summarizes some physical properties of this compound, including computationally estimated values.

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C9H20O3 | chemspider.comnih.govnist.gov |

| Molecular Weight | 176.25 g/mol | nih.govnist.gov |

| Boiling Point (estimated) | 185 °C | scent.vn |

| Vapor Pressure (estimated) | 0.6578 hPa @ 20°C | scent.vn |

| Vapor Pressure (estimated) | 0.9564 hPa @ 25°C | scent.vn |

COSMOtherm is a powerful software tool that utilizes the output of quantum chemical calculations (specifically from the COnductor-like Screening MOdel, or COSMO) to predict the thermodynamic properties of fluids and liquid mixtures. researchgate.net This approach bypasses the need for extensive molecular simulations for many properties.

For this compound, COSMOtherm could be applied to predict a wide range of thermophysical data, including:

Vapor pressures and heats of vaporization.

Solubility in various solvents and activity coefficients at infinite dilution.

Partition coefficients, which are crucial for environmental fate modeling.

Gas solubilities, including Henry's law constants for gases like carbon dioxide.

By providing a detailed profile of the molecule's interaction potential, COSMOtherm enables the screening of this compound for its suitability in various industrial applications, such as a solvent, an additive, or a reaction medium, based on its predicted thermodynamic behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Models

QSPR modeling is a computational technique that aims to find a mathematical relationship between the structural properties of a molecule and its physical or chemical properties. nih.govresearchgate.net These models provide a way to predict properties for new or untested compounds based solely on their molecular structure. nih.gov

The general workflow for building a QSPR model involves several steps:

Data Set Compilation: A collection of molecules with known experimental values for the property of interest is assembled. ijera.com

Descriptor Calculation: A large number of numerical "descriptors" are calculated for each molecule. These descriptors represent various aspects of the molecule's topology, geometry, and electronic structure.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates a subset of the descriptors to the property. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. ijera.com

While no specific QSPR models developed for this compound are documented in the literature, this methodology could be used to predict many of its key properties. For example, a QSPR model could be trained on a dataset of related acetals and ethers to predict the boiling point, viscosity, or surface tension of this compound and similar compounds. researchgate.net

Biochemical and Biological Research Aspects of 1,1,3 Triethoxypropane

Occurrence in Biological Systems (e.g., Plant Extracts)

1,1,3-Triethoxypropane has been identified as a volatile compound in a variety of plant extracts through gas chromatography-mass spectrometry (GC-MS) analysis. Research has documented its presence in the ethanolic extracts of several medicinal plants. For instance, it was detected in the leaves of Acalypha indica Linn, a plant studied for its antimicrobial properties asianpubs.org. Similarly, it has been identified as a phytochemical constituent in the alcoholic extracts of the leaves of Antigonum leptopus Hook & Arn sphinxsai.com.

Further studies have revealed the presence of this compound in the ethanolic extract of Monochoria vaginalis, a plant investigated for its anti-nephrotoxic and antioxidant activities nih.gov. It has also been listed as a compound found in the extract of Ecbolium viride, another plant with potential medicinal applications wu.ac.th. In a study focusing on the green synthesis of nanoparticles, this compound was found to be the most abundant compound in the ethanolic leaf extract of Drypetes sepiaria mdpi.com.

The following table summarizes the findings of this compound in various plant extracts:

| Plant Species | Part of Plant Used | Extraction Method | Analytical Method | Reference |

|---|---|---|---|---|

| Acalypha indica Linn. | Leaves | Ethanolic Extract | GC-MS | asianpubs.org |

| Antigonum leptopus Hook & Arn. | Tuber | Alcoholic Extract | GC-MS | sphinxsai.com |

| Monochoria vaginalis | - | Ethanol (B145695) Extract | GC-MS | nih.gov |

| Ecbolium viride | Leaves | Ethanolic Extract | GC-MS | wu.ac.th |

| Drypetes sepiaria | Leaves | Ethanolic Extract | GC-MS | mdpi.com |

Metabolism and Biotransformation Pathways

Currently, there is a notable lack of specific research data available in peer-reviewed scientific literature concerning the metabolism and biotransformation pathways of this compound in any biological system. While the general principles of biotransformation, which typically involve Phase I (functionalization) and Phase II (conjugation) reactions primarily in the liver, are well-established for a wide range of xenobiotics, the specific enzymatic processes and resulting metabolites for this compound have not been elucidated. The metabolic fate of this compound, including the enzymes responsible for its breakdown and the chemical structures of its metabolites, remains an area for future investigation.

Interaction with Biological Molecules (e.g., Collagen Peptides)

There is currently no available scientific literature detailing the specific interactions between this compound and biological molecules such as collagen peptides. Research on the interactions of various molecules with collagen is an active area, often focusing on understanding processes like fibrillogenesis, cross-linking, and the influence of external compounds on collagen's structural integrity. However, studies specifically investigating the binding affinity, interaction sites, or conformational changes of collagen peptides upon exposure to this compound have not been reported. Therefore, the nature and extent of any potential interactions remain unknown.

Toxicity and Safety Considerations in Research Contexts

Toxicological data on this compound is limited but provides some key insights for handling the compound in a research setting. It is classified as harmful if swallowed. Ingestion may lead to adverse health effects. The compound is also known to be a skin and eye irritant. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be utilized when handling this chemical to prevent direct contact.

The available acute toxicity data for this compound is summarized in the table below:

| Toxicity Endpoint | Test Species | Route of Administration | Value | Reference |

|---|---|---|---|---|

| LD50 (Lethal Dose, 50%) | Rat | Oral | 1600 mg/kg | - |

It is important to note that this information is intended for a research context and does not constitute a comprehensive safety assessment for all potential uses.

Environmental and Sustainability Considerations in 1,1,3 Triethoxypropane Research

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While specific research on the application of all twelve principles to 1,1,3-triethoxypropane is not extensively documented, a review of synthetic methodologies for similar compounds allows for an evaluation of its "greenness."

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. primescholars.comtaylorandfrancis.com An ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org Synthesis routes for acetals like this compound often involve the reaction of an aldehyde or ketone with an alcohol. For instance, a plausible synthesis of this compound could involve the reaction of 3-ethoxypropanal with ethanol (B145695). The atom economy of such reactions can be high, though the specific efficiency would depend on the chosen catalytic system and reaction conditions.

Use of Renewable Feedstocks: A core principle of green chemistry is the use of renewable rather than depleting raw materials. nih.gov There is a growing trend in utilizing biomass-derived building blocks for chemical synthesis. rsc.org For example, glycerol (B35011), a byproduct of biodiesel production, can be a versatile substrate for producing various chemicals, including ethers that are structurally related to this compound. researchgate.net While direct synthesis from a common renewable feedstock is not prominently reported for this compound, the potential to derive its precursors, such as propanal or acrolein, from bio-based sources exists.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. tees.ac.uk The synthesis of acetals is typically acid-catalyzed. The use of solid acid catalysts that are insoluble in the reaction mixture can simplify separation and recycling, thereby improving the environmental profile of the process. google.com

The following table summarizes the application of selected green chemistry principles to the synthesis of alkoxypropanes.

| Green Chemistry Principle | Application in Alkoxypropane Synthesis |

| Atom Economy | Addition reactions, such as the formation of acetals, can exhibit high atom economy. |

| Use of Renewable Feedstocks | Precursors can potentially be derived from biomass, such as glycerol or bio-ethanol. nih.govresearchgate.net |

| Catalysis | Use of recyclable solid acid catalysts can reduce waste and improve process efficiency. google.com |

| Safer Solvents and Auxiliaries | The choice of solvent is crucial; solvent-free reactions or the use of green solvents can minimize environmental impact. |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure reduces energy consumption. |

Biodegradation and Environmental Fate Studies

There is a notable lack of specific studies on the biodegradation and environmental fate of this compound. However, its chemical structure as an ether allows for some predictions based on the behavior of similar compounds.

Ethers are generally more resistant to biodegradation than their corresponding alcohols or esters. The environmental fate of this compound would be governed by processes such as volatilization, hydrolysis, and microbial degradation. Given its estimated vapor pressure, volatilization from soil and water surfaces is a potential transport mechanism. scent.vn

In the atmosphere, it is expected to be degraded by reaction with photochemically produced hydroxyl radicals. cdc.gov The rate of this degradation would determine its atmospheric lifetime. In aquatic environments, while ethers are generally resistant to hydrolysis, this pathway cannot be entirely ruled out over long periods.

Biodegradation in soil and water would likely proceed slowly. The persistence of related compounds like 1,3-dichloropropene in soil can be significant, with half-lives that can extend to several weeks depending on environmental conditions. nih.govepa.gov It is plausible that this compound would also exhibit some degree of persistence.

The table below outlines the likely environmental fate of this compound based on the behavior of analogous compounds.

| Environmental Compartment | Potential Fate and Transport Mechanisms |

| Atmosphere | Degradation by hydroxyl radicals. cdc.gov |

| Water | Slow hydrolysis and biodegradation; potential for volatilization. |

| Soil | Potential for persistence; transport via volatilization and leaching. cdc.gov |

| Biota | Potential for bioaccumulation depending on its octanol-water partition coefficient. |

Waste Management and Disposal in Laboratory Settings